molecular formula C7H8NNaO2S B1412464 Sodium 4-(1,3-thiazol-2-yl)butanoate CAS No. 1803585-21-8

Sodium 4-(1,3-thiazol-2-yl)butanoate

Cat. No. B1412464
CAS RN: 1803585-21-8
M. Wt: 193.2 g/mol
InChI Key: YWJPTCJPQWWBTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(1,3-thiazol-2-yl)butanoate is a chemical compound with the molecular formula C7H8NNaO2S and a molecular weight of 193.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Sodium 4-(1,3-thiazol-2-yl)butanoate consists of a thiazole ring attached to a butanoate group . The InChI code for this compound is 1S/C7H9NO2S.Na/c9-7(10)3-1-2-6-8-4-5-11-6;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 4-(1,3-thiazol-2-yl)butanoate is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Thiazole Derivatives

  • Development of Synthons for Drug Discovery : A study by Colella et al. (2018) developed a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon, for preparing thiazoles. This method is notable for its potential in drug discovery programs, particularly for introducing bromodifluoromethyl groups at the C4 position of thiazoles (Colella et al., 2018).

Catalytic Applications

  • Efficient Catalyst for Thiazole Synthesis : Research by Banothu et al. (2014) demonstrated that sodium fluoride is an effective catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles, showcasing a simple, mild, and efficient catalytic process (Banothu et al., 2014).

Medicinal Chemistry

  • Potent Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules displayed significant inhibitory potential against the urease enzyme, suggesting their utility in therapeutic applications (Nazir et al., 2018).

Anti-Arrhythmic Activity

  • Piperidine-Based Derivatives : Abdel‐Aziz et al. (2009) conducted a study on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, finding some to have significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Material Science

  • Battery Applications : Plewa-Marczewska et al. (2014) focused on the synthesis and characterization of sodium salts, including sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate, for use in nonaqueous sodium electrolytes in batteries (Plewa-Marczewska et al., 2014).

Anticancer Research

  • Growth Inhibition in Cancer Cells : A study by Mu et al. (2013) found that sodium butyrate induced growth inhibition and apoptosis in human prostate cancer DU145 cells, highlighting its potential as an anticancer agent (Mu et al., 2013).

Safety and Hazards

The safety information for Sodium 4-(1,3-thiazol-2-yl)butanoate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

sodium;4-(1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c9-7(10)3-1-2-6-8-4-5-11-6;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJPTCJPQWWBTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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